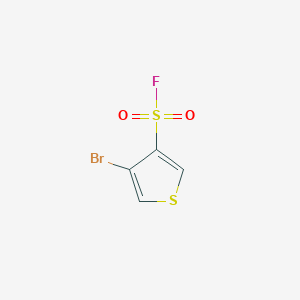
4-Bromothiophene-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137648-83-8 . It has a molecular weight of 245.09 and its IUPAC name is 4-bromothiophene-3-sulfonyl fluoride .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The InChI code for 4-Bromothiophene-3-sulfonyl fluoride is 1S/C4H2BrFO2S2/c5-3-1-9-2-4 (3)10 (6,7)8/h1-2H .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Coupling Reactions
4-Bromothiophene-3-sulfonyl fluoride serves as a precursor in palladium-catalyzed coupling reactions. Kobayashi et al. (2005) demonstrated that bromothiophene derivatives undergo coupling with aryl iodides in the presence of a silver(I) nitrate/potassium fluoride system, leading to products that retain the carbon-bromine bond. This property allows for subsequent palladium-catalyzed C-C bond-forming reactions, highlighting the compound's utility in complex organic syntheses (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).
Fluoride Sensing
In the development of sensors, 4-Bromothiophene-3-sulfonyl fluoride derivatives have been used to design specific and reversible fluoride sensors. Aboubakr et al. (2013) synthesized a sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor for anion detection, demonstrating high selectivity and reversibility for fluoride, which is significant for environmental monitoring and diagnostic applications (Aboubakr, Brisset, Siri, & Raimundo, 2013).
Synthesis of Fluorosulfonyl Compounds
Thomas and Fokin (2018) reported a regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, showcasing the compound's versatility in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to a range of compounds otherwise difficult to synthesize, underscoring the importance of 4-Bromothiophene-3-sulfonyl fluoride in medicinal chemistry and materials science (Thomas & Fokin, 2018).
Environmental Applications
4-Bromothiophene-3-sulfonyl fluoride and its derivatives have been explored for environmental applications, such as the destruction of persistent organic pollutants. Zhang et al. (2013) investigated the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), where potassium hydroxide was found to effectively decompose these compounds, highlighting a potential application in the treatment of PFC-contaminated wastes (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).
Safety And Hazards
Direcciones Futuras
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new possibilities for the development of more efficient and diverse synthetic methods .
Propiedades
IUPAC Name |
4-bromothiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYAGBUDSGPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-3-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)
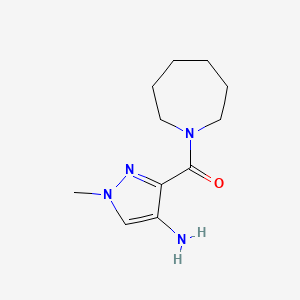
![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)
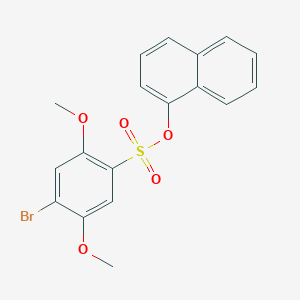
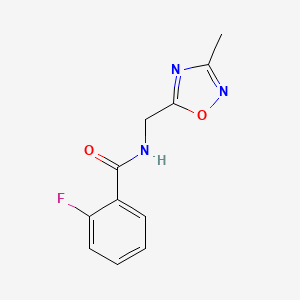
![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)
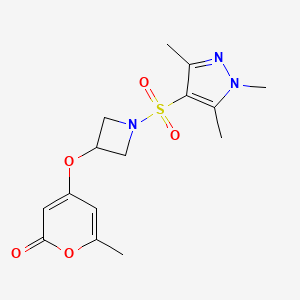
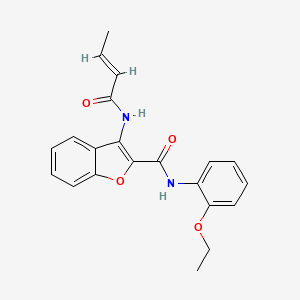
![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)